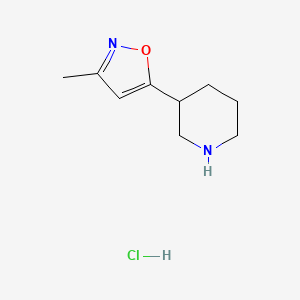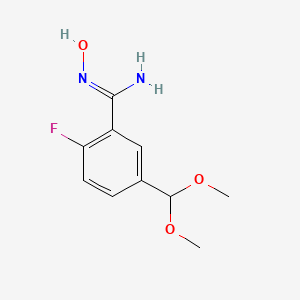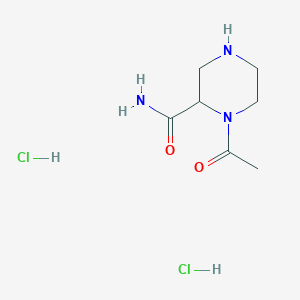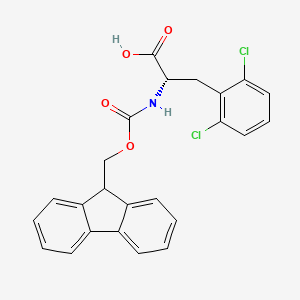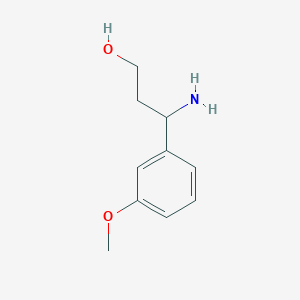
3-Amino-3-(3-methoxyphenyl)propan-1-ol
Overview
Description
3-Amino-3-(3-methoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-3-(3-methoxyphenyl)-1-propanol . The InChI code is 1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid or low melting point solid .Scientific Research Applications
Enzymatic Resolution in Asymmetric Synthesis
3-Amino-3-phenylpropan-1-ol derivatives, related to 3-Amino-3-(3-methoxyphenyl)propan-1-ol, have been explored for their role in enzymatic resolution through acylation processes. Candida antarctica lipase A was identified as an effective biocatalyst in these reactions, yielding intermediates crucial for synthesizing (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Crystal Structure and Molecular Interactions
The crystal structure of certain compounds related to this compound, like 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, has been investigated to understand molecular interactions and disorder phenomena in these structures (Rivera, Ríos-Motta, & Bolte, 2022).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Studies have examined the affinity of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, compounds similar to this compound, for beta-1 and beta-2 adrenoceptors. These compounds have shown significant cardioselectivity, a crucial aspect for beta-blockers (Rzeszotarski et al., 1979; Rzeszotarski et al., 1983).
Antimicrobial and Antiradical Activity
Certain derivatives, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been synthesized and tested for antimicrobial activities against human pathogens like Staphylococcus aureus and Escherichia coli. Their antioxidant activity was also determined, providing insights into potential biomedical applications (Čižmáriková et al., 2020).
Development of Poly(Ether Imine) Dendrimers
3-Amino-propan-1-ol-based poly(ether imine) dendrimers have been developed for use in biological studies. These dendrimers, non-toxic and water-soluble, demonstrate potential in biomedical research, particularly in drug delivery systems (Krishna, Jain, Tatu, & Jayaraman, 2005).
Pharmacokinetic Studies
Liquid chromatography-tandem mass spectrometry methods have been used to study the pharmacokinetics of aminopropan-2-ol derivatives, essential for understanding the bioavailability and metabolic fate of these compounds (Walczak, 2014).
Safety and Hazards
properties
IUPAC Name |
3-amino-3-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZWHZPRDEQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
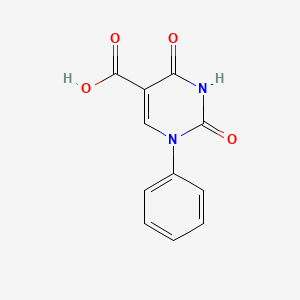
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
